Chemical structure and properties of 5-Phenyl-1lambda6,2-thiazolidine-1,1-dione
Chemical structure and properties of 5-Phenyl-1lambda6,2-thiazolidine-1,1-dione
Foreword: The Architectural Nuance of γ-Sultams in Modern Chemistry
In the landscape of contemporary medicinal chemistry and materials science, the thiazolidine scaffold and its oxidized congeners, the sultams, represent a class of heterocyclic compounds of profound interest. As cyclic sulfonamides, sultams are considered bioisosteres of lactams (cyclic amides), a structural motif prevalent in a multitude of bioactive molecules.[1] The replacement of the carbonyl carbon with a sulfonyl group imparts unique physicochemical properties, including enhanced metabolic stability and different hydrogen bonding capabilities, making them attractive for drug discovery programs.[1][2] This guide provides a comprehensive technical overview of a specific γ-sultam, 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione, presenting a plausible synthetic pathway, detailed characterization protocols, and an analysis of its structural and physicochemical properties. While specific experimental data for this exact molecule is sparse in public literature, the principles and methodologies outlined herein are grounded in established organic chemistry and are applicable to the broader class of γ-sultams.
Molecular Structure and Physicochemical Properties
5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione is a five-membered heterocyclic compound featuring a saturated thiazolidine ring. The sulfur atom is in a high oxidation state (+6), forming a sulfone group, which is integral to the sultam nomenclature. A phenyl group is attached at the 5-position of the ring, introducing an aromatic character to the molecule.
Predicted Physicochemical Data
The following table summarizes the key predicted and known physicochemical properties for 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione.
| Property | Value | Source |
| CAS Number | 1537863-73-2 | [3][4] |
| Molecular Formula | C₉H₁₁NO₂S | [3] |
| Molecular Weight | 197.25 g/mol | [3] |
| Predicted Boiling Point | 347.4 ± 45.0 °C (at 760 mmHg) | [3] |
| Predicted Density | 1.268 ± 0.06 g/cm³ | [3] |
| Appearance | Expected to be a white to off-white crystalline solid | Inferred from similar compounds |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Acetone, Ethyl Acetate) and sparingly soluble in non-polar solvents and water. | Inferred from structural features |
Proposed Synthesis Pathway
Caption: Proposed two-step synthesis of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione.
Step 1: Synthesis of N-(2-hydroxy-2-phenylethyl)ethanesulfonamide
The initial step involves the sulfonylation of the primary amine group of 2-amino-1-phenylethanol with ethanesulfonyl chloride. This reaction is a standard method for the formation of sulfonamides.[8]
Protocol:
-
To a solution of 2-amino-1-phenylethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, for instance, triethylamine (TEA) or pyridine (1.2 eq), and cool the mixture to 0 °C in an ice bath.
-
Slowly add ethanesulfonyl chloride (1.1 eq) dropwise to the stirred solution. The base is crucial to neutralize the hydrochloric acid generated during the reaction.[7]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-hydroxy-2-phenylethyl)ethanesulfonamide. This intermediate may be purified by column chromatography if necessary.
Step 2: Intramolecular Cyclization
The second step is the key ring-forming reaction. An intramolecular cyclization of the N-sulfonylated amino alcohol can be achieved under various conditions. A Mitsunobu-type reaction provides a reliable method for the cyclization of β-amino alcohols to form the corresponding sultams.[5]
Protocol:
-
Dissolve the N-(2-hydroxy-2-phenylethyl)ethanesulfonamide (1.0 eq) and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise. The reaction is typically exothermic.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the formation of the sultam by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to isolate the target compound, 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione.
Purification and Characterization Workflow
A systematic workflow is essential to ensure the purity and confirm the identity of the synthesized compound.
Caption: Experimental workflow for purification and characterization.
Purification
-
Column Chromatography: This is the standard method for purifying organic compounds.[9] For 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione, a silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexane would likely provide good separation from non-polar impurities and triphenylphosphine oxide (a byproduct of the Mitsunobu reaction).
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be employed to achieve high purity.
Characterization: Predicted Spectroscopic Data
The following spectroscopic data are predicted for the structure of 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
-
Aromatic Protons: A multiplet in the range of δ 7.2-7.5 ppm corresponding to the five protons of the phenyl group.[10]
-
Methine Proton (C5-H): A multiplet (likely a doublet of doublets) around δ 4.5-5.0 ppm. This proton is adjacent to the phenyl group and the nitrogen-bearing carbon, leading to a downfield shift.
-
Methylene Protons (C4-H₂): Two distinct multiplets in the range of δ 3.2-3.8 ppm. These protons are diastereotopic due to the adjacent chiral center at C5.
-
Methylene Protons (C3-H₂): Two multiplets in the range of δ 2.9-3.4 ppm.
-
NH Proton: A broad singlet that could appear over a wide range (δ 5-8 ppm), and its position would be concentration and solvent-dependent.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
-
Aromatic Carbons: Signals between δ 125-140 ppm for the phenyl group carbons.[11]
-
Methine Carbon (C5): A signal around δ 60-70 ppm.
-
Methylene Carbon (C4): A signal around δ 50-60 ppm.
-
Methylene Carbon (C3): A signal around δ 40-50 ppm.
-
-
FT-IR (Fourier-Transform Infrared) Spectroscopy:
-
N-H Stretch: A peak around 3300-3400 cm⁻¹, which may be broad.[12]
-
C-H Stretches (Aromatic and Aliphatic): Peaks in the range of 2850-3100 cm⁻¹.
-
S=O Stretches (Sulfone): Two strong, characteristic absorption bands are expected for the asymmetric and symmetric stretching of the sulfone group, typically appearing around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.[1][13]
-
C=C Stretch (Aromatic): Peaks around 1450-1600 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 197.
-
Fragmentation Pattern: The fragmentation of sultams under mass spectrometry can be complex.[14] Common fragmentation pathways for sulfonamides involve the cleavage of the S-N bond.[3][15] A significant fragment could be the loss of SO₂ (64 Da) leading to a peak at m/z = 133. Cleavage of the phenyl group could also be observed. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
-
Safety Precautions
The proposed synthesis involves reagents that require careful handling in a well-ventilated fume hood.
-
Sulfonyl Chlorides (e.g., Ethanesulfonyl Chloride): These are corrosive and lachrymatory.[4] They react with moisture, including in the air and on skin, to produce corrosive acids.[16] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17]
-
Strong Bases (e.g., Triethylamine, Pyridine): These are flammable and corrosive. Avoid inhalation of vapors and contact with skin and eyes.
-
DIAD/DEAD: These reagents are toxic and potentially explosive, especially if impure. They should be handled with care and stored appropriately.
-
General Precautions: Always consult the Safety Data Sheet (SDS) for each reagent before use. Work in a well-ventilated area, and have appropriate spill kits and emergency procedures in place.[18]
Potential Applications and Future Directions
The sultam scaffold is increasingly recognized for its potential in drug discovery.[2] γ-Sultams, like 5-Phenyl-1λ⁶,2-thiazolidine-1,1-dione, can be considered as constrained analogues of biologically active phenylethylamine derivatives. The introduction of the phenyl group at the 5-position provides a site for further functionalization to explore structure-activity relationships (SAR). This class of compounds could be screened for a variety of biological activities, including but not limited to:
-
Antiviral activity
-
Anticancer properties[2]
-
Enzyme inhibition (e.g., targeting proteases or kinases)
Future research could focus on the enantioselective synthesis of this compound to study the differential biological activity of its stereoisomers. Furthermore, derivatization of the phenyl ring or the sultam nitrogen could lead to the development of novel chemical entities with improved potency and selectivity for various biological targets.
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Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed). [Link]
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Traditional sulfonamide synthesis using amine and sulfonyl chloride. ResearchGate. [Link]
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Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. National Institutes of Health. [Link]
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